molecular formula C₁₆H₂₀N₂O B1145190 R-Desmethyl Doxylamine CAS No. 437999-65-0

R-Desmethyl Doxylamine

Cat. No.: B1145190
CAS No.: 437999-65-0
M. Wt: 256.34
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Description

R-Desmethyl Doxylamine is a chemical compound with the molecular formula C16H20N2O It is a derivative of Doxylamine, which is commonly used as an antihistamine and sedative this compound is characterized by the presence of a phenyl and pyridinyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-Desmethyl Doxylamine typically involves the N-demethylation of Doxylamine. This process can be achieved through various chemical reactions, including the use of reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale N-demethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: R-Desmethyl Doxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed:

    Oxidation: N-oxides of this compound

    Reduction: Amine derivatives

    Substitution: Substituted ethanamine derivatives

Scientific Research Applications

R-Desmethyl Doxylamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological receptors and its potential effects on cellular processes.

    Medicine: Investigated for its pharmacological properties, including its potential use as an antihistamine and sedative.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

R-Desmethyl Doxylamine exerts its effects primarily through its interaction with histamine H1 receptors. By competitively inhibiting histamine binding, it reduces the physiological effects of histamine, such as allergic reactions and inflammation. Additionally, the compound may have sedative and anticholinergic effects, contributing to its use as a sleep aid and in the treatment of allergic conditions.

Comparison with Similar Compounds

    Doxylamine: The parent compound, used as an antihistamine and sedative.

    Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

    Chlorpheniramine: A related antihistamine with less pronounced sedative effects.

Uniqueness: R-Desmethyl Doxylamine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Doxylamine. These differences can influence its efficacy, duration of action, and side effect profile.

Properties

CAS No.

437999-65-0

Molecular Formula

C₁₆H₂₀N₂O

Molecular Weight

256.34

Synonyms

N,​N-​Dimethyl-​2-​[(R)​-​phenyl-​2-​pyridinylmethoxy]​-ethanamine

Origin of Product

United States

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